3-(5-Bromo-2-fluorophenyl)pyridine
CAS No.: 425378-78-5
Cat. No.: VC11667715
Molecular Formula: C11H7BrFN
Molecular Weight: 252.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 425378-78-5 |
|---|---|
| Molecular Formula | C11H7BrFN |
| Molecular Weight | 252.08 g/mol |
| IUPAC Name | 3-(5-bromo-2-fluorophenyl)pyridine |
| Standard InChI | InChI=1S/C11H7BrFN/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H |
| Standard InChI Key | QGACODVONZZZNW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F |
| Canonical SMILES | C1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F |
Introduction
Chemical Identity and Structural Characteristics
3-(5-Bromo-2-fluorophenyl)pyridine is a pyridine derivative substituted with a 5-bromo-2-fluorophenyl group at the 3-position. Its IUPAC name is 3-(5-bromo-2-fluorophenyl)pyridine, and it has a molecular weight of 252.08 g/mol . The compound’s SMILES notation is C1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F, reflecting its planar aromatic system with bromine and fluorine substituents .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₇BrFN | |
| Molecular Weight | 252.08 g/mol | |
| XLogP3 (Partition Coefficient) | 3.3 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 1 |
The presence of bromine and fluorine atoms introduces significant electronic effects, enhancing the compound’s reactivity in cross-coupling reactions and its potential as a pharmaceutical intermediate .
| Step | Process | Reagents/Conditions |
|---|---|---|
| 1 | Diazotization | HNO₂, HCl, 0–5°C |
| 2 | Fluorination | HF or fluorinating agents |
| 3 | Bromination | Br₂, FeBr₃ catalyst |
Industrial-scale production would require optimization for yield and purity, potentially employing continuous flow reactors to enhance efficiency .
Computational and Physicochemical Properties
Computational analyses reveal critical physicochemical parameters:
-
XLogP3: 3.3, indicating moderate lipophilicity, which influences bioavailability and membrane permeability .
-
Polar Surface Area: 12.9 Ų, suggesting limited solubility in polar solvents .
-
Boiling Point: Estimated at 162–164°C based on analogous compounds .
The compound’s rotatable bond count of 1 implies conformational rigidity, advantageous for maintaining structural integrity in drug design .
Research Gaps and Future Directions
Current literature lacks experimental data on this compound’s biological activity or synthetic optimization. Future studies should prioritize:
-
Synthetic route validation: Optimizing yields and purities.
-
Biological screening: Assessing antimicrobial or anticancer potential.
-
Computational modeling: Predicting drug-likeness and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume